N-(4-aminobutyl)-2-chloroacetamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a linear butyl chain with an amine group at one end and a chloroacetamide group at the other. The presence of these polar functional groups would likely result in the compound having some degree of solubility in polar solvents .Chemical Reactions Analysis
The amine group in this compound could potentially undergo reactions such as acylation or alkylation. The chloroacetamide group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could result in basic properties, while the chloroacetamide group could potentially make the compound susceptible to hydrolysis .Scientific Research Applications
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N-(4-Aminobutyl)-2-naphthalenesulfonamide Hydrochloride
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N-(4-aminobutyl)-N-ethylisoluminol-functionalized flower-like gold nanostructures
- Application : This compound is used in a chemiluminescent aptasensor for the highly sensitive detection of chloramphenicol (CAP) in milk .
- Methods of Application : The aptasensor uses biotinylated CAP aptamer-functionalized magnetic nanoparticles as capture probes and thiolated hybridized complementary strand-modified N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized flower-like gold nanostructures as signal probes .
- Results or Outcomes : The chemiluminescent intensity was negatively correlated with the concentration of CAP in the range of 0.01–0.20 ng/mL and the detection limit was 0.01 ng/mL in buffer and 1 ng/mL in milk .
- N-(4-Aminobutyl)-N-ethylisoluminol-functionalized Covalent Organic Frameworks (COF-LZU1)
- Application : This compound is used as an electrochemiluminescent emitter for label-free signal-off detection of cytochrome c .
- Methods of Application : The specific methods of application would depend on the type of electrochemical sensor being used. Generally, the compound is linked to COF-LZU1 and used as an emitter in the sensor .
- Results or Outcomes : This sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low limit of detection down to 0.73 fg mL −1 .
- N-(4-Aminobutyl)-N-ethylisoluminol-functionalized Covalent Organic Frameworks (COF-LZU1)
- Application : This compound is used as an electrochemiluminescent emitter for label-free signal-off detection of cytochrome c .
- Methods of Application : The specific methods of application would depend on the type of electrochemical sensor being used. Generally, the compound is linked to COF-LZU1 and used as an emitter in the sensor .
- Results or Outcomes : This sensor exhibited a wide linear range of 1.00 fg mL −1 –0.10 ng mL −1 and a low limit of detection down to 0.73 fg mL −1 .
Future Directions
properties
IUPAC Name |
N-(4-aminobutyl)-2-chloroacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O.ClH/c7-5-6(10)9-4-2-1-3-8;/h1-5,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJMLUUTGQFWEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CCl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-2-chloroacetamide hydrochloride | |
CAS RN |
1423029-28-0 |
Source
|
Record name | Acetamide, N-(4-aminobutyl)-2-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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